

2-(diethylamino)-6-methylpyrimidin-4-ol

chemical properties and structure

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Compound of Interest

Compound Name: 2-(diethylamino)-6-methylpyrimidin-4-ol

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An In-Depth Technical Guide to **2-(diethylamino)-6-methylpyrimidin-4-ol**

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical characterization of **2-(diethylamino)-6-methylpyrimidin-4-ol** (CAS No: 42487-72-9). Primarily known as a principal metabolite of the organophosphorus insecticide Pirimiphos-methyl, this pyrimidine derivative is of significant interest to researchers in environmental science, toxicology, and drug development. This document consolidates available experimental data with theoretical predictions to offer a robust resource for scientists. We will delve into its pronounced tautomerism, outline a logical synthetic pathway, detail its spectroscopic signature, and discuss its known biological context and toxicological profile.

Chemical Identity and Structure

2-(diethylamino)-6-methylpyrimidin-4-ol is a substituted aminopyrimidine. Its core structure is a six-membered heterocyclic aromatic ring containing two nitrogen atoms.

Identifier	Data	Reference
IUPAC Name	2-(diethylamino)-6-methylpyrimidin-4-ol	[1]
CAS Number	42487-72-9	[2]
Molecular Formula	C ₉ H ₁₅ N ₃ O	[2]
Molecular Weight	181.23 g/mol	[2]
Synonyms	2-Diethylamino-6-hydroxy-4-methylpyrimidine, 2-Diethylamino-6-methyl-4-pyrimidinol, 2-(Diethylamino)-6-methylpyrimidin-4(1H)-one	[2][3]

Critical Structural Feature: Keto-Enol Tautomerism

A fundamental characteristic of hydroxypyrimidines is their existence in a state of tautomeric equilibrium. The compound can exist as the aromatic hydroxyl (enol) form, 2-(diethylamino)-6-methylpyrimidin-4-ol, or the non-aromatic keto (amide) form, 2-(diethylamino)-6-methylpyrimidin-4(1H)-one. For pyrimidin-4-ones, computational and experimental studies have shown that the keto tautomer is significantly more stable and is the predominant form under standard conditions.[4] This preference is largely attributed to the greater bond strength of the carbon-oxygen double bond (C=O) in the keto form compared to the carbon-carbon double bond (C=C) in the enol form.[5][6] All subsequent discussions of spectroscopic and reactive properties will assume the predominance of the keto tautomer.



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